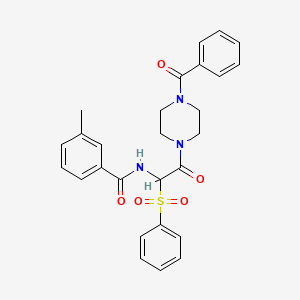

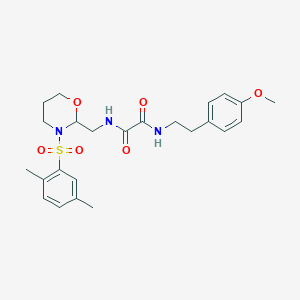

N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a benzoylpiperazine, a phenylsulfonyl group, and an amide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

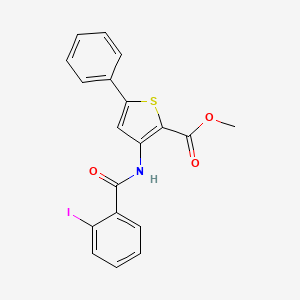

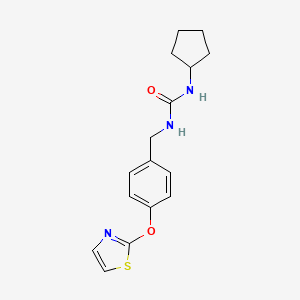

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a benzoylpiperazine moiety suggests a bicyclic structure, while the phenylsulfonyl and amide groups are likely to contribute additional rings or chain structures .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the benzoylpiperazine, phenylsulfonyl, and amide functional groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure and the presence of its functional groups. For example, it might have a relatively high molecular weight and could be expected to exhibit strong intermolecular interactions due to the presence of multiple polar groups .Scientific Research Applications

Antioxidant Capacity Assays : A review on ABTS/PP Decolorization Assay discusses the reaction pathways underlying antioxidant capacity assays using ABTS•+ radical cation-based assays, highlighting the importance of elucidating reaction pathways for specific antioxidants and their implications for evaluating antioxidant capacity in various systems. This information can be vital when considering the antioxidant potential of various compounds, including complex benzoylpiperazin derivatives (Ilyasov et al., 2020).

Drug Metabolism and Toxicology : A study on the chemistry and pharmacology of novel synthetic opioids provides insights into the structure-activity relationships, metabolic pathways, and pharmacokinetic properties of psychoactive substances. This research could be relevant for understanding how modifications to chemical structures, similar to the one , might affect biological activity and metabolic stability (Sharma et al., 2018).

Enzymatic Degradation of Pollutants : Research on the use of enzymes and redox mediators for the degradation of organic pollutants in wastewater highlights the potential for enzymatic approaches to address recalcitrant compounds. Compounds with specific structural features may interact differently with enzymes and mediators, impacting the efficiency of pollutant degradation processes (Husain & Husain, 2007).

Advanced Oxidation Processes : A comprehensive review on the degradation of acetaminophen by advanced oxidation processes, including the identification of by-products and their biotoxicity, outlines the complexity of chemical degradation in aquatic environments. This is pertinent for understanding how similar compounds may undergo degradation and the potential environmental and health impacts of their by-products (Qutob et al., 2022).

Clinical Applications and Drug Safety : The effects of certain cephalosporin antibiotics on alcohol metabolism provide an example of how specific chemical groups in drug molecules can lead to unexpected interactions and side effects, such as the inhibition of aldehyde dehydrogenase leading to an Antabuse-like reaction. This underscores the importance of understanding the metabolic and pharmacodynamic properties of new compounds (Kitson, 1987).

Future Directions

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5S/c1-20-9-8-12-22(19-20)24(31)28-25(36(34,35)23-13-6-3-7-14-23)27(33)30-17-15-29(16-18-30)26(32)21-10-4-2-5-11-21/h2-14,19,25H,15-18H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRCUFVDZJSDBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Oxan-4-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2636513.png)

![2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane](/img/structure/B2636515.png)

![N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2636517.png)

![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)